

# HPLC-MS/MS method for Flutriafol residue analysis in crops

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## Compound of Interest

Compound Name: *Flutriafol*

Cat. No.: *B1262586*

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## Analysis of Flutriafol Residues in Crops using HPLC-MS/MS

### Application Note

#### Introduction

**Flutriafol** is a broad-spectrum systemic fungicide belonging to the triazole group, widely used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.<sup>[1][2]</sup> Its persistence in crops and the environment necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **flutriafol** residues in various crop matrices. The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high sensitivity and selectivity.

## Experimental Protocol

This protocol outlines the complete workflow from sample preparation to data acquisition for the analysis of **flutriafol** residues.

## Sample Preparation (QuEChERS Method)

- Homogenization: Weigh  $10 \pm 0.01$  g of a representative, homogenized crop sample into a 50 mL centrifuge tube.[\[2\]](#)[\[3\]](#)
- Extraction:
  - Add 10 mL of acetonitrile to the centrifuge tube.[\[2\]](#)[\[3\]](#)
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  - Cap the tube and shake vigorously for 1 minute. A high-speed shaker can be used for this purpose.[\[3\]](#)
  - Centrifuge at  $\geq 5000$  rpm for 5 minutes.[\[3\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifugation tube containing 150 mg  $\text{MgSO}_4$  and 25 mg Primary Secondary Amine (PSA).[\[3\]](#)
  - Vortex for 1 minute to ensure thorough mixing.
  - Centrifuge at  $\geq 5000$  rpm for 3 minutes.[\[3\]](#)
- Final Extract Preparation:
  - Filter the resulting supernatant through a  $0.22 \mu\text{m}$  syringe filter into an autosampler vial.[\[2\]](#)[\[3\]](#)
  - The sample is now ready for injection into the HPLC-MS/MS system.

## HPLC-MS/MS Analysis

### Instrumentation:

- HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.[\[3\]](#)

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

#### Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 3.0 mm, 2.5 µm)[3]
Mobile Phase A	10 mM Ammonium Formate in Water/Methanol (90:10, v/v)[3]
Mobile Phase B	10 mM Ammonium Formate in Methanol[3]
Gradient	Refer to specific instrument recommendations for optimal separation
Flow Rate	0.4 - 0.8 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40 °C[3]

#### Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Source Temperature	120 °C
Desolvation Temperature	450 °C
Multiple Reaction Monitoring (MRM) Transitions	
Precursor Ion (m/z)	302.1
Product Ion (Quantifier) (m/z)	70.1[4][5]
Product Ion (Qualifier) (m/z)	123.0[4][5]
Collision Energy (eV)	Optimized for the specific instrument, typically 18-32 eV[5]
Dwell Time	100-200 ms

## Quantitative Data Summary

The performance of this method has been validated across various crop matrices. The following tables summarize the key quantitative parameters.

Table 1: Method Validation Parameters for **Flutriafol** Analysis

Parameter	Result
Limit of Detection (LOD)	0.001 mg/kg[3]
Limit of Quantitation (LOQ)	0.01 mg/kg[6]
Linearity (r <sup>2</sup> )	> 0.99
Calibration Range	0.001 to 0.2 mg/L[3]

Table 2: Recovery and Precision in Different Crop Matrices

Crop Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Grapes	0.001, 0.01, 0.05	97.65 - 104.34	< 15
Wheat	0.01, 0.1, 1.0	93.4 - 96.4	3.8 - 6.8[7]
Tomato	Not Specified	> 70	< 20
Courgette	Not Specified	> 70	< 20

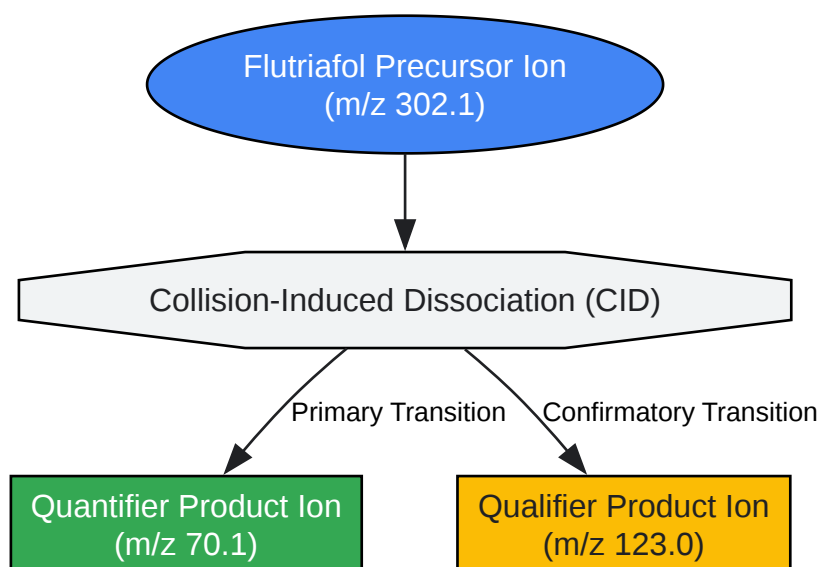
## Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the analysis of **flutriafol** residues.



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Caption: Experimental workflow for **Flutriafol** residue analysis.



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Caption: MRM fragmentation pathway for **Flutriafol**.

## Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the routine analysis of **flutriafol** residues in a variety of crop matrices. The use of a standardized QuEChERS protocol simplifies the sample preparation process, allowing for high-throughput analysis. The method has been demonstrated to meet typical validation criteria for recovery, precision, and linearity, making it suitable for regulatory monitoring and food safety applications.

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